2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

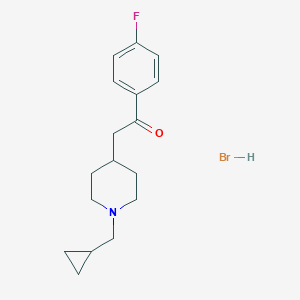

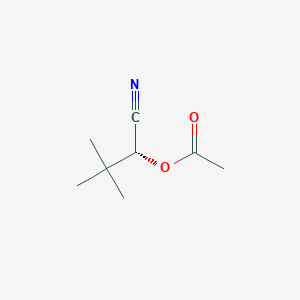

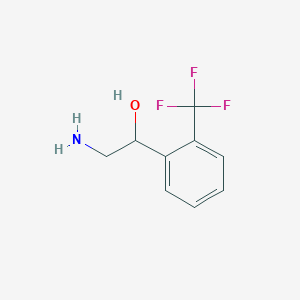

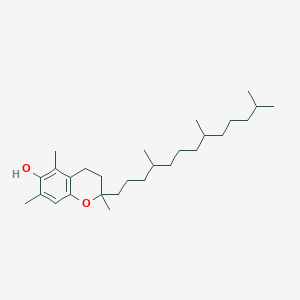

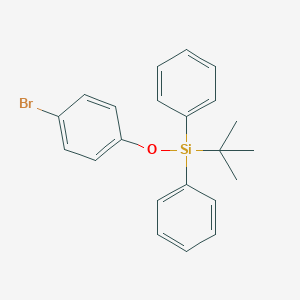

“2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular formula of “2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is C9H10F3NO . It includes a benzene ring substituted with a trifluoromethyl group and an aminoethanol group .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is 205.18 . It appears as a solid under normal conditions .科学的研究の応用

Catalyst for Chiral Synthesis

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol serves as a key chiral intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone, crucial for the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting. A study demonstrated the application of a catalyst derived from Burkholderia cenocepacia for this purpose, highlighting its potential in obtaining aromatic chiral alcohols, which are valuable building blocks in pharmaceutical applications (Yu et al., 2018).

Biocatalysis in Pharmaceutical Intermediates

Another study focused on the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, highlighting its importance as a pharmaceutical intermediate. The research developed a bioprocess using recombinant Escherichia coli cells, achieving high enantioselectivity and efficiency in the asymmetric reduction of 4-(trifluoromethyl)acetophenone. This method presents a scalable and potentially applicable process for the pharmaceutical industry, showcasing the versatility of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol in drug synthesis (Chen et al., 2019).

Antimicrobial Properties

The compound also finds application in the synthesis of new molecules with biological activities. For example, the treatment of 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone with heteroarylhydrazines led to the formation of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which displayed significant antibacterial properties against a range of bacteria. This highlights the potential of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol derivatives in the development of new antimicrobial agents (Kumar et al., 2005).

Development of Chitosan Films

Furthermore, the compound's derivatives have been explored for their use in material science, such as in the development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives. This application underlines the multifunctionality of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol and its derivatives, extending beyond pharmaceuticals into materials science (Zarandona et al., 2020).

Synthesis of NLO Active Materials

Moreover, derivatives of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol have been synthesized for applications in non-linear optics (NLO), specifically for the development of NLO active polyurethanes. This underscores the compound's role in the synthesis of materials with advanced optical properties, contributing to fields such as photonics and optoelectronics (Jecs et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-amino-1-[2-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFMQWFYUHRQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551279 |

Source

|

| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol | |

CAS RN |

133562-36-4 |

Source

|

| Record name | α-(Aminomethyl)-2-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133562-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

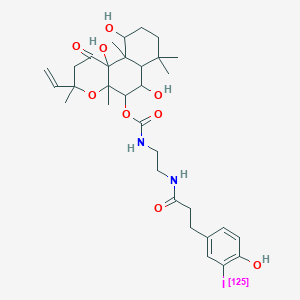

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)